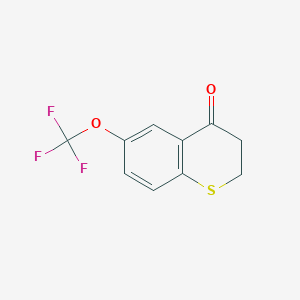
6-(Trifluoromethoxy)thiochroman-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethoxy)thiochroman-4-one: is a chemical compound with the molecular formula C10H7F3O2S and a molecular weight of 248.22 g/mol . It belongs to the class of thiochromanones, which are sulfur-containing heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)thiochroman-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Trifluoromethoxy)thiochroman-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiochromanones with various functional groups.
Applications De Recherche Scientifique
Chemistry: 6-(Trifluoromethoxy)thiochroman-4-one serves as a valuable intermediate in the synthesis of various biologically active compounds.
Biology and Medicine: This compound has shown potential as an antileishmanial agent, with derivatives exhibiting significant activity against Leishmania parasites. It also demonstrates low cytotoxicity, making it a promising candidate for further drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a building block for more complex molecules .
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethoxy)thiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways. The compound’s structure allows it to bind effectively to these enzymes, disrupting their function and leading to the parasite’s death .
Comparaison Avec Des Composés Similaires
Thiochroman-4-one: Lacks the trifluoromethoxy group but shares the core thiochromanone structure.
Chroman-4-one: Similar structure but contains an oxygen atom instead of sulfur.
Thiochromanone Thiosemicarbazone Analogues: Functionalized at the C-6 position and evaluated as inhibitors of cathepsins.
Uniqueness: 6-(Trifluoromethoxy)thiochroman-4-one stands out due to the presence of the trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its analogues .
Propriétés
Formule moléculaire |
C10H7F3O2S |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
6-(trifluoromethoxy)-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H7F3O2S/c11-10(12,13)15-6-1-2-9-7(5-6)8(14)3-4-16-9/h1-2,5H,3-4H2 |
Clé InChI |
JETIWNNXGUTWJK-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C(C1=O)C=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




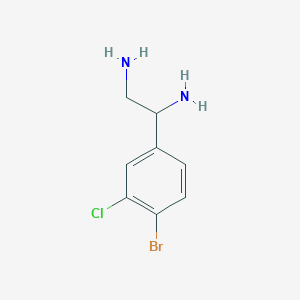
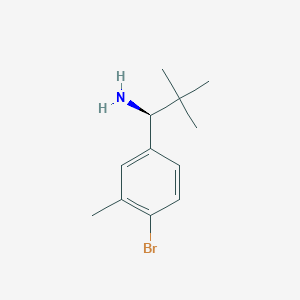
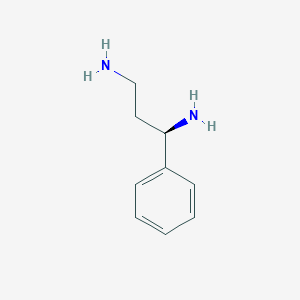


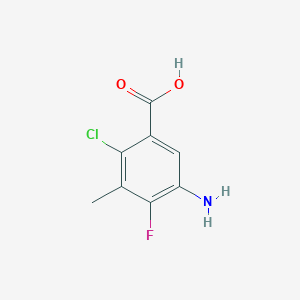


![3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]pentane-2,4-dione](/img/structure/B13047035.png)



